1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride
Description
1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 3-(3,4-dichlorophenoxy)propyl group, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.ClH/c14-12-3-2-11(10-13(12)15)18-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16H,1,4-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNIFYOXAREVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride typically involves the following steps:
Cyclization Reaction: The process begins with the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Condensation Reaction: Another method involves the condensation of piperidine with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl)propyl alcohol.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) for reaction media.
Scientific Research Applications
1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in studies involving receptor binding and neurotransmitter regulation.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, thereby influencing neurotransmitter release and uptake. This modulation can lead to various physiological effects, including improved sleep regulation and reduced symptoms of neurological disorders .
Comparison with Similar Compounds
1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride can be compared with similar compounds such as:
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine;hydrochloride: Used in the treatment of narcolepsy, this compound shares a similar structure but differs in its specific substituents and therapeutic applications.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride: This compound is used as an impurity in pharmaceutical formulations and has different chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
